Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a heterocyclic compound notable for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The chemical structure can be denoted by the International Union of Pure and Applied Chemistry name and has a registered CAS number of 1334499-82-9.
The compound is synthesized through specific chemical reactions involving benzylamine and suitable spirocyclic precursors, typically under controlled conditions in organic laboratories. Its synthesis and properties have been documented in various chemical databases and scientific literature, including resources like PubChem and BenchChem .
Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate belongs to the class of diazaspiro compounds, which are characterized by their spirocyclic structures containing nitrogen atoms. It is classified as an organic compound with potential biological activity, making it of interest in pharmaceutical research.
The synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves the following steps:
The industrial production of this compound may utilize similar synthetic routes but on a larger scale, optimizing conditions for higher yields and purity. Techniques like continuous flow synthesis are sometimes employed to enhance efficiency and scalability.
Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate features a spirocyclic structure that includes:
Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate can participate in various chemical reactions typical for heterocyclic compounds:
The compound's reactivity can be influenced by its unique structural features, which may lead to diverse synthetic pathways for creating derivatives or related compounds.
The mechanism of action for Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
Research indicates that compounds with similar diazaspiro structures have shown promising results in biological assays, suggesting that Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate could exhibit similar properties .
While specific physical properties such as boiling point are not provided in the sources, typical characteristics include:
Chemical properties include:
Relevant data regarding these properties can be found across chemical databases like PubChem and BenchChem .
Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Palladium-catalyzed Buchwald-Hartwig amination is pivotal for constructing the diazaspiro[3.5]nonane core. This C–N bond-forming reaction enables efficient ring closure under mild conditions. A representative synthesis involves cesium carbonate (Cs₂CO₃) as a base and Pd(dppf)Cl₂ as the catalyst in dichloromethane (DCM)/methanol solvent systems, achieving cyclization at ambient temperature within 4 hours [4]. The oxalate salt of the spirocyclic product (CAS: 1788054-73-8) is subsequently isolated via crystallization, demonstrating the method's applicability for generating pharmaceutically relevant intermediates [1]. The catalytic cycle proceeds through oxidative addition of a palladium(0) species into a C–X bond, followed by amine coordination and reductive elimination to form the spirocyclic C–N bond.
Ligand selection critically governs reaction kinetics and yield in spirocycle formation. Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enhance catalytic efficiency by stabilizing the Pd(0) state and facilitating reductive elimination. Monodentate ligands (e.g., PPh₃) often yield inferior results due to poor stabilization. Catalytic systems require optimization of Pd/ligand ratios (typically 1:1 to 1:2) to minimize Pd black formation. Studies indicate that Pd(OAc)₂ with XPhos ligand in toluene at 80°C achieves >90% conversion in model systems, though optimal conditions vary with substrate sterics [4] [7].
Table 1: Ligand Impact on Buchwald-Hartwig Cyclization Efficiency
Ligand Type | Pd Source | Reaction Time (h) | Yield (%) |
---|---|---|---|
dppf | Pd(dppf)Cl₂ | 4 | 85 |
XPhos | Pd(OAc)₂ | 6 | 92 |
PPh₃ | Pd₂(dba)₃ | 12 | 65 |
BINAP | Pd(OAc)₂ | 8 | 78 |
The Boc group (tert-butoxycarbonyl) remains the preferred nitrogen protector due to its orthogonal stability and acid-labile deprotection. Synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1251005-45-4) employs di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, generating the Boc-protected intermediate in >90% yield [6]. Conversely, benzyl protection (Cbz) is introduced via benzyl chloroformate, though it requires hydrogenolysis for removal—a limitation with reducible functionalities. The benzyl ester in the target compound (CAS: 1334499-75-0) serves dual roles: as a protecting group and as a carboxylic acid precursor for downstream derivatization [5].
Sequential deprotection enables selective functionalization:
Table 2: Deprotection Conditions for Diazaspiro[3.5]nonane Derivatives
Protecting Group | Reagent | Conditions | Compatibility |
---|---|---|---|
Boc | TFA/DCM (1:1) | 0°C→rt, 2h | Stable to Cbz, alkyl esters |
Cbz | H₂ (1 atm), 10% Pd-C | MeOH, 4h | Incompatible with halogens |
Benzyl ester | LiOH/THF-H₂O | 0°C, 1h | Cleaves esters, not carbamates |
Polar aprotic solvents (dielectric constant ε > 15) maximize cyclization efficiency by solvating cations while minimally coordinating nucleophiles. Key solvents include:
These solvents facilitate ring closure by dissociating cesium or potassium counterions, increasing nucleophile accessibility. Protic solvents (e.g., MeOH) are avoided in cyclization steps as they hydrogen-bond to nucleophiles, reducing reactivity by up to 50% [2].
Reaction kinetics follow Arrhenius behavior (𝑘 = 𝐴𝑒^(-𝐸𝑎/𝑅𝑇)), where 10°C increases typically double cyclization rates. Optimization guidelines:
Table 3: Temperature Optimization for Key Synthetic Steps
Reaction Step | Optimal Temp (°C) | Time (h) | Yield (%) | Side Products |
---|---|---|---|---|
Buchwald Cyclization | 25 | 4 | 85 | Dehalogenated byproduct (<5%) |
Boc Protection | 0→25 | 2 | 95 | Di-Boc adduct (<2%) |
Oxalate Salt Formation | 0–5 | 1 | 90 | Free base impurities (<3%) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2